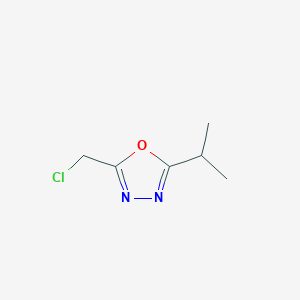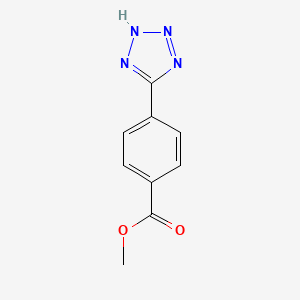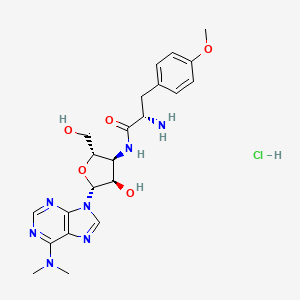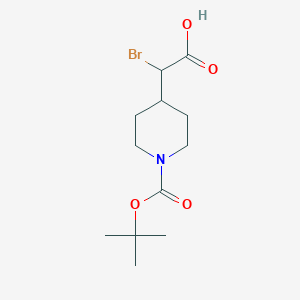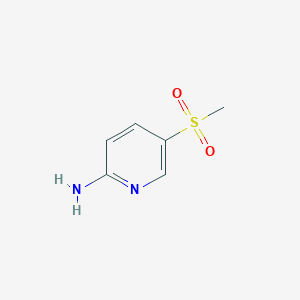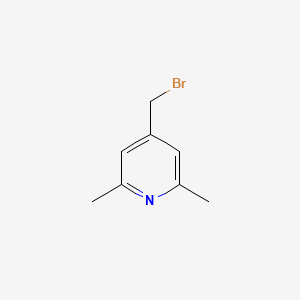
4-(Bromomethyl)-2,6-dimethylpyridine
Overview
Description
“4-(Bromomethyl)benzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
Scientific Research Applications
Zeolite Adsorption Studies
4-(Bromomethyl)-2,6-dimethylpyridine has been used in the study of zeolite adsorption. Jacobs and Heylen (1974) demonstrated that 2,6-dimethylpyridine reacts selectively with hydroxyl groups in zeolites. This research showed the distinct adsorption behavior of 2,6-dimethylpyridine, aiding in the characterization of zeolite surfaces and their reactivity (Jacobs & Heylen, 1974).
Synthesis of Amphiphilic Compounds
Rucins et al. (2020) explored the synthesis of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines. These compounds are primarily used as intermediates for synthesizing various lipid-like compounds. The study provided valuable data for organic synthesis, offering insights into constructing various cationic 1,4-dihydropyridine derivatives (Rucins et al., 2020).
Acid Surface Characterization
Corma et al. (1984) utilized 2,6-dimethylpyridine in their study to characterize acid surfaces. Their research on γ-Al2O3 and zeolites revealed the inability of 2,6-dimethylpyridine to differentiate among various Lewis sites. This research aids in understanding the acid surface properties of these materials (Corma, Rodellas, & Fornés, 1984).
Ion Mobility Spectrometry
Eiceman et al. (2003) conducted studies on ion mobility spectra using compounds including 2,6-di-t-butyl pyridine. This research provides insights into the use of such compounds in standardizing reduced mobilities for more precise comparisons in ion mobility spectrometry (Eiceman, Nazarov, & Stone, 2003).
NMR pH Indicators
Amrollahi (2014) synthesized and evaluated 4-(fluoromethyl)-2,6-dimethylpyridine as a 19F NMR pH indicator. This research contributes to the development of new NMR pH indicators with potential applications in various fields of chemistry (Amrollahi, 2014).
Bromination Studies
Skrastin'sh et al. (1991) explored the bromination of 4-aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines, providing insights into the reactivity of these compounds under different conditions. This study is significant for understanding the chemical properties and potential applications of brominated dihydropyridines (Skrastin'sh et al., 1991).
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXKZBVTKKMCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629507 | |
| Record name | 4-(Bromomethyl)-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,6-dimethylpyridine | |
CAS RN |
79313-02-3 | |
| Record name | 4-(Bromomethyl)-2,6-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79313-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




